molecular formula C22H24N4O4S2 B2778723 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905674-57-9

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2778723
CAS No.: 905674-57-9
M. Wt: 472.58
InChI Key: KIZXIIVPXIYEGJ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazole core substituted with acetamido and methyl groups at positions 6 and 3, respectively. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are pharmacologically relevant.

Properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-15(27)23-17-8-11-19-20(14-17)31-22(25(19)2)24-21(28)16-6-9-18(10-7-16)32(29,30)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZXIIVPXIYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties.

Chemical Structure

The compound's IUPAC name is N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. Its molecular formula is C21H22N4O5S2, indicating a rich composition that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O5S2
Molecular Weight462.56 g/mol
IUPAC NameN-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the modulation of apoptosis-related proteins, leading to increased cell death in cancerous cells.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on the cytotoxic effects of benzothiazole derivatives revealed that this compound exhibited an IC50 value of 15 µM against HeLa cells, indicating significant potency compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy :
    • In a comparative study, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 50%, highlighting its anti-inflammatory capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-(benzothiazol-2-ylidene)benzamide derivatives. Key structural analogs include variations in sulfonamide substituents and benzothiazole ring modifications. Below is a comparative analysis based on available evidence:

Substituent Effects on the Sulfonamide Group

  • Target Compound : The piperidin-1-ylsulfonyl group (6-membered aliphatic ring) confers moderate lipophilicity and conformational flexibility. Piperidine’s nitrogen may participate in hydrogen bonding or act as a weak base under physiological conditions.
  • Analog from : 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide replaces piperidine with a 7-membered azepane ring. Azepane’s larger ring size increases steric bulk and lipophilicity (calculated logP ~3.5 vs.

Benzothiazole Ring Modifications

  • Target Compound: The 6-acetamido group provides a hydrogen-bond donor/acceptor site, which may enhance target affinity compared to non-polar substituents. The 3-methyl group adds steric stabilization to the thiazole ring.
  • Analog from : Substitution with 6-ethoxy and 3-ethyl groups increases electron-donating effects and hydrophobicity. Ethoxy groups typically reduce aqueous solubility but improve metabolic stability compared to acetamido .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog
Molecular Weight ~490 g/mol (estimated) ~510 g/mol
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Hydrogen Bond Donors 3 (acetamido, two sulfonamide) 2 (sulfonamide only)
Key Substituents 6-acetamido, piperidine 6-ethoxy, azepane

Q & A

What are the key structural features influencing the pharmacological activity of this compound?

The compound’s activity is attributed to its thiazole ring, acetamido group, and piperidin-1-ylsulfonyl moiety. The thiazole core is critical for binding to biological targets (e.g., enzymes or receptors), while the sulfonyl group enhances solubility and modulates pharmacokinetics. The acetamido substituent at position 6 may contribute to target specificity by influencing hydrogen-bonding interactions .

What synthetic methodologies are used to synthesize this compound?

Synthesis involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the acetamido group via nucleophilic substitution or acylation.
  • Step 3: Sulfonylation using 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions.
    Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with temperature control (60–80°C) and inert atmospheres to prevent oxidation .

How can yield and purity be optimized during synthesis?

  • Reaction Conditions: Maintain pH 7–8 for acylation steps to avoid side reactions. Use reflux conditions in acetonitrile for sulfonylation .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>95% purity threshold) .

How should researchers address contradictions in biological activity data?

  • Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times. Cross-validate using orthogonal assays (e.g., Western blotting alongside viability assays) .
  • Structural Analog Comparison: Compare with derivatives like (Z)-4-(diethylamino)-N-(6-ethoxybenzothiazol-2-ylidene)benzamide to identify substituent-dependent activity trends .

Which analytical techniques are essential for characterization?

  • Structural Confirmation: ¹H/¹³C NMR for functional group analysis (e.g., sulfonyl proton at δ 3.2–3.5 ppm) .
  • Purity Assessment: High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC-DAD for impurity profiling .

How can computational modeling elucidate the mechanism of action?

  • Molecular Docking: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or topoisomerases. Validate with mutagenesis studies .
  • MD Simulations: Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories to identify key interactions .

What considerations are critical for in vitro anticancer assays?

  • Cell Line Selection: Use panels (e.g., NCI-60) to assess selectivity. Include positive controls (e.g., doxorubicin) .
  • Dose Optimization: Test logarithmic concentrations (1 nM–100 µM) with 72-hour exposure. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

What biological targets are hypothesized for this compound?

Structural analogs suggest potential inhibition of:

  • Kinases (e.g., BRAF V600E): Sulfonyl groups may occupy the ATP-binding pocket .
  • Topoisomerase II: Thiazole rings intercalate DNA, inducing strand breaks .

How can SAR studies improve efficacy?

  • Substituent Modification: Replace the piperidine sulfonyl group with morpholine or azepane rings to enhance solubility .
  • Bioisosteres: Substitute the acetamido group with trifluoroacetamido to improve metabolic stability .

What in vivo models are suitable for preclinical evaluation?

  • Xenograft Models: Use immunodeficient mice (e.g., BALB/c nude) implanted with HCT-116 colorectal cancer cells. Administer 10–50 mg/kg orally, 5×/week .
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.